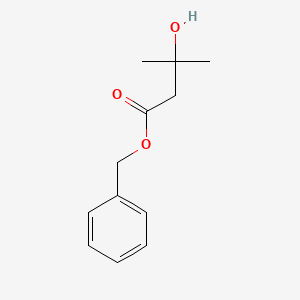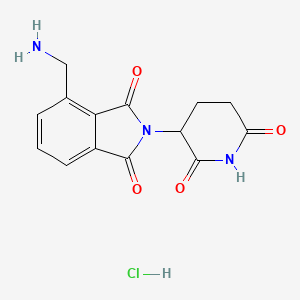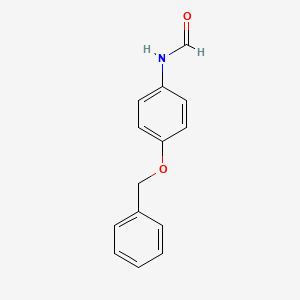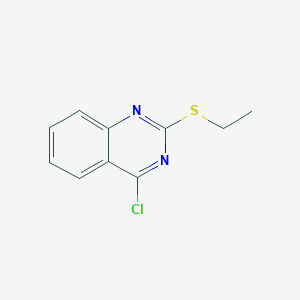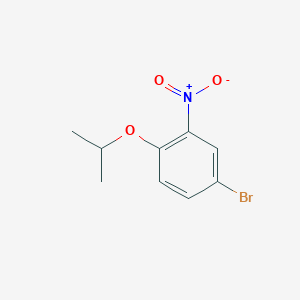
4-溴-1-异丙氧基-2-硝基苯
概述
描述
4-Bromo-1-isopropoxy-2-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO3 . It has a molecular weight of 260.09 .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-isopropoxy-2-nitrobenzene is 1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
4-Bromo-1-isopropoxy-2-nitrobenzene is a solid at room temperature .科学研究应用
合成与化学反应
对类似化合物(如 2,5-二溴-1-硝基苯中的区域选择性溴/锂交换导致合成 4-溴-2-硝基苯甲醛和 6,6′-二溴靛蓝)的研究突出了溴代硝基苯衍生物在有机合成中的多功能性。该过程展示了该化合物在区域选择性反应中的效用及其在合成复杂分子中的潜在应用 (Voss & Gerlach, 1989)。
聚合物太阳能电池中的应用
另一个应用是在聚合物太阳能电池中,其中像 1-溴-4-硝基苯这样的衍生物已被用来提高器件性能。将此类化合物掺入聚合物太阳能电池的活性层已被证明可以提高功率转换效率,表明溴代硝基苯衍生物在可再生能源技术中的潜力 (Fu 等,2015)。
电化学应用
1-溴-4-硝基苯自由基阴离子在离子液体中的电化学反应性与其在常规溶剂中的行为形成对比,这表明溴代硝基苯的衍生物可用于设计新的电化学传感器或催化系统。这种独特的反应模式表明基于此类化合物开发新型电化学方法或材料的潜力 (Ernst 等,2013)。
药用化学
在药用化学中,4-溴-1-异丙氧基-2-硝基苯和相关化合物中存在的结构基序已被用于合成活性药物成分。例如,衍生物已被探索其作为生产心律失常药物的中间体的作用,展示了该化学物质在药物合成和更广泛的制药行业中的相关性 (翟广信,2006)。
安全和危害
The safety data sheet for a similar compound, 2-Bromo-1-isopropoxy-4-nitrobenzene, suggests that it may cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
属性
IUPAC Name |
4-bromo-2-nitro-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZWELNDHXHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


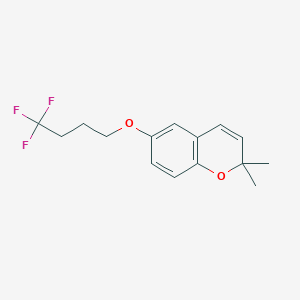
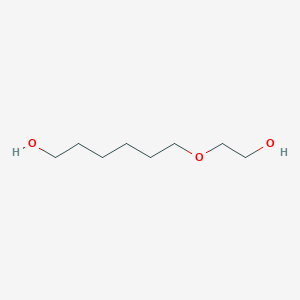

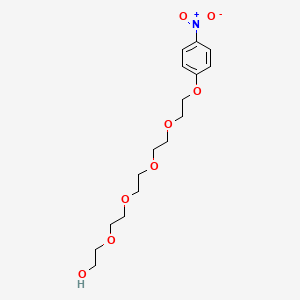
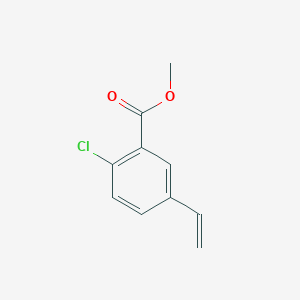
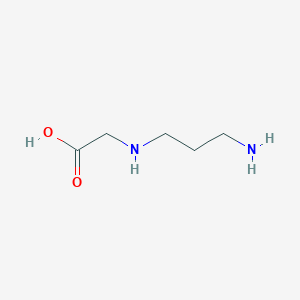
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
